Acti-flow 68-sb
Description
Acti-flow 68-sb (CAS 8057-53-2), also known as egg yolk lecithin, is a phospholipid derived from fresh egg yolks. It is a漆黄色到金黄色蜡状物 (golden-yellow to golden waxy substance) with a slight egg-like odor and partial solubility in water or acetone but full solubility in ethanol or hexane . Produced by Beijing Hongrun Baoshun Technology Co., Ltd., it has a purity of 99% and is widely used in pharmaceutical, food, and industrial applications due to its emulsifying and stabilizing properties. Its molecular formula is C46H89NO8P+, with a molecular weight of 815.17 g/mol .
Properties
Molecular Formula |
C42H82NO8P |
|---|---|
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+ |
InChI Key |
RRVPPYNAZJRZFR-QZQOTICOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylcholines can be mechanically or chemically extracted using hexane from sources like egg yolk or soybeans . The extraction process involves the separation of phosphatidylcholine from other components through a series of steps including solvent extraction, filtration, and purification.
Industrial Production Methods
In industrial settings, phosphatidylcholines are produced commercially through a combination of mechanical and chemical extraction methods. The process typically involves the use of solvents like hexane to extract the compound from natural sources, followed by purification steps to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylcholines undergo various chemical reactions, including:
Oxidation: Phosphatidylcholines can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert phosphatidylcholines into their corresponding alcohols.
Substitution: Substitution reactions can occur at the choline headgroup, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Alcohol derivatives of phosphatidylcholines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphatidylcholines have a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying membrane dynamics and interactions.
Biology: Essential component of cell membranes, involved in cell signaling and membrane fluidity.
Medicine: Used in drug delivery systems to enhance the bioavailability of drugs.
Industry: Employed as an emulsifier in food and cosmetic products.
Mechanism of Action
Phosphatidylcholines exert their effects primarily through their role in biological membranes. They contribute to membrane fluidity and are involved in cell signaling pathways. The choline headgroup can interact with various proteins and receptors, influencing cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of this compound vs. Similar Lecithins
Table 2: Analytical Techniques for Comparison
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Limited thermal stability in flow chemistry setups . Higher cost than soy lecithin due to extraction complexity.
- Gaps in Evidence : The provided sources lack direct comparative studies between this compound and other lecithins. Future work should prioritize head-to-head functional assays (e.g., emulsification efficiency) and stability studies .
Biological Activity
Acti-flow 68-sb is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
This compound is primarily recognized for its application in various biological systems. Its chemical structure and properties suggest potential interactions with cellular components, leading to diverse biological effects. The compound is frequently evaluated for its antibacterial, anti-inflammatory, and cytotoxic properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | High |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
The above table summarizes the MIC values for different bacterial strains tested against this compound, indicating its varying levels of effectiveness.
Cytotoxicity
The cytotoxic effects of this compound have been assessed using several cell lines. The compound shows a dose-dependent response in reducing cell viability.
- Cell Lines Tested : HeLa, MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
These findings suggest that this compound has a potent cytotoxic effect on specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Cell Division : The compound interferes with the mitotic process in cancer cells, leading to apoptosis.
- Membrane Disruption : It alters bacterial cell membrane integrity, contributing to its antibacterial activity.
- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in targeted cells, enhancing cytotoxicity.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antibacterial Efficacy : In a clinical setting, this compound was administered to patients with chronic bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in bacterial load within two weeks of treatment.
- Cancer Research Study : A study involving MCF-7 cells treated with varying concentrations of this compound indicated a marked decrease in tumor growth markers after treatment over a period of five days.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the physicochemical stability of Acti-flow 68-sb under varying environmental conditions?
- Methodological Answer : Use a factorial experimental design to isolate variables (e.g., temperature, pH, humidity) and assess their interactions. Employ techniques like accelerated stability testing (AST) with HPLC or spectroscopic analysis to quantify degradation products. Include control groups and replicate trials to ensure statistical validity .
Q. What strategies are effective for conducting systematic literature reviews on this compound to identify research gaps?
- Methodological Answer : Apply Boolean search strings (e.g.,
"this compound" AND ("synthesis" OR "degradation")) across academic databases like PubMed and Scopus. Use citation chaining and tools like ResearchFlow to map connections between studies and visualize thematic clusters . Prioritize peer-reviewed articles with robust methodologies and exclude non-academic sources .
Q. How can researchers formulate hypotheses about this compound’s mechanisms of action using existing data?
- Methodological Answer : Derive hypotheses from observed correlations in prior studies (e.g., structural analogs or in vitro activity). Use deductive frameworks like PICO (Population, Intervention, Comparison, Outcome) to align hypotheses with measurable variables. Validate through predictive modeling (e.g., molecular docking) .
Advanced Research Questions
Q. What methodologies address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform meta-analysis to quantify heterogeneity and identify confounding variables (e.g., assay protocols, purity levels). Use triangulation by cross-validating results with orthogonal techniques (e.g., in vitro vs. in silico models). Sensitivity analysis can isolate protocol-specific biases .
Q. How can scientific workflows improve reproducibility in this compound synthesis and characterization?
- Methodological Answer : Implement workflow management systems (SWfMS) to standardize steps like reagent preparation and spectral analysis. Use version-controlled scripts for data processing (e.g., Python/R pipelines) and document provenance metadata (e.g., instrument calibration logs). Address interoperability challenges by adopting FAIR principles for data sharing .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use Bayesian hierarchical modeling to account for inter-study variability. Validate with bootstrapping or Monte Carlo simulations to assess uncertainty .
Q. How can researchers ensure interoperability of this compound datasets across multidisciplinary studies?
- Methodological Answer : Adopt standardized ontologies (e.g., ChEBI for chemical entities) and structured data formats (e.g., ISA-Tab). Use middleware tools to harmonize heterogeneous data streams (e.g., API-driven integration of spectral databases). Leverage platforms like ResearchFlow for collaborative annotation and cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
